![molecular formula C30H27NO3S B12580495 L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]- CAS No. 548485-14-9](/img/structure/B12580495.png)
L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]- is a chemical compound with the molecular formula C30H27NO3S. It is a derivative of L-Phenylalanine, an essential amino acid, and features a triphenylmethylthioacetyl group attached to the nitrogen atom of the phenylalanine molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of protecting groups, such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl), and reagents like triphenylmethyl chloride (trityl chloride) and thioacetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triphenylmethylthioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the triphenylmethylthioacetyl group, regenerating the free amino group.
Substitution: The triphenylmethylthioacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can yield sulfoxides or sulfones, while reduction can regenerate the free amino group of L-Phenylalanine .
Applications De Recherche Scientifique
L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. It may also interact with receptors or transporters, influencing cellular signaling pathways and physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanine, N-acetyl-: A simpler derivative of L-Phenylalanine with an acetyl group attached to the nitrogen atom.
L-Phenylalanine, N-benzoyl-: Another derivative with a benzoyl group attached to the nitrogen atom.
Uniqueness
L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]- is unique due to the presence of the bulky triphenylmethylthioacetyl group, which can influence its chemical reactivity and interactions with biological molecules. This uniqueness makes it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
548485-14-9 |
|---|---|
Formule moléculaire |
C30H27NO3S |
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
(2S)-3-phenyl-2-[(2-tritylsulfanylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C30H27NO3S/c32-28(31-27(29(33)34)21-23-13-5-1-6-14-23)22-35-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,31,32)(H,33,34)/t27-/m0/s1 |
Clé InChI |
JDHVRUCOKDWASC-MHZLTWQESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


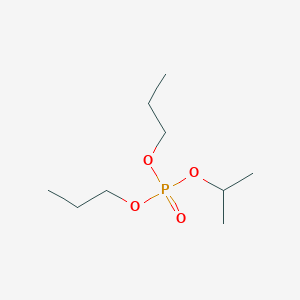
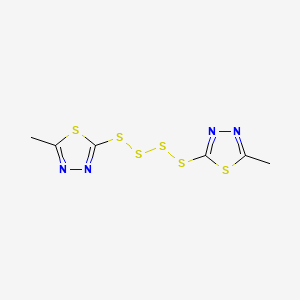
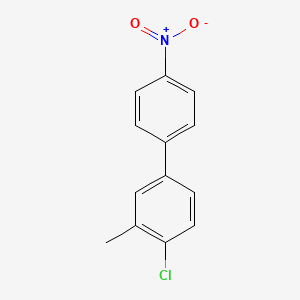
silyl}butanenitrile](/img/structure/B12580435.png)
![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
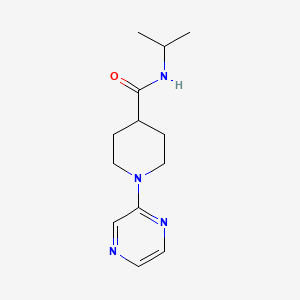
![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
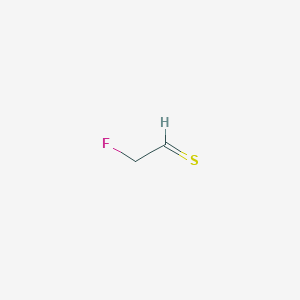
![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)
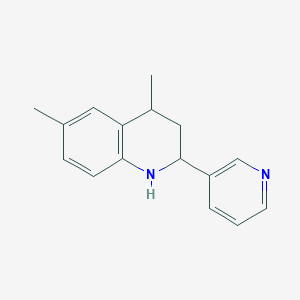
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide](/img/structure/B12580481.png)

![Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate](/img/structure/B12580489.png)

